

Reproducibility of 2-Hydroxy-5-nitrobenzonitrile

Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzonitrile

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For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount for the reliable synthesis and evaluation of chemical compounds. This guide provides a comparative analysis of experimental data for **2-Hydroxy-5-nitrobenzonitrile**, a compound with potential applications in medicinal chemistry. Due to the limited availability of direct reproducibility studies, this guide synthesizes and compares data from various reported synthetic and analytical methods to offer insights into the expected variability and performance of these protocols.

Comparison of Synthetic Protocols

The synthesis of **2-Hydroxy-5-nitrobenzonitrile** can be approached through several routes, primarily involving the nitration of a substituted benzonitrile or the conversion of a corresponding aldehyde. The choice of method can significantly impact yield, purity, and scalability. Below is a comparison of representative synthetic strategies.

Synthetic Route	Starting Material	Key Reagents	Reported Yield (%)	Reaction Time	Key Advantages	Potential for Variability
Nitration of 2-Hydroxybenzonitrile Precursor	2-Hydroxy-3-methylbenzaldehyde	Nitric acid, Acetic acid	~84% [1]	1-2 hours [1]	High yield, well-established reaction.	Regio-selectivity of nitration can be sensitive to reaction conditions (temperature, acid concentration). [2] [3] [4] [5] [6]
One-Pot Synthesis from Aldehyde	2-Hydroxybenzaldehyde	Hydroxylamine hydrochloride, Ferrous sulfate	85% [7]	4 hours [7]	Inexpensive and environmentally friendly catalyst. [7]	Yield can be influenced by catalyst activity and reaction work-up.
Multi-step Synthesis	3-Hydroxy-4-methoxybenzonitrile	Multi-step involving protection, nitration, reduction, deprotection	Not explicitly reported for the target molecule, but analogous syntheses exist. [8]	Multiple days	Allows for precise control over substitution patterns.	Cumulative yield over multiple steps can be low and subject to variability at each stage.

Comparison of Analytical Methods

Accurate and reproducible analytical methods are crucial for the characterization and quality control of **2-Hydroxy-5-nitrobenzonitrile**. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for analysis.

Analytical Method	Column	Mobile Phase/Carrier Gas	Detection	Key Advantages	Potential for Variability
HPLC	C18 reverse-phase[9][10]	Acetonitrile/Water with 0.1% formic acid[9][10][11]	UV (e.g., 254 nm or 320 nm)[9][10]	Robust for purity and quantitative analysis.[9]	Peak shape and retention time can be affected by mobile phase composition, pH, and column temperature.
GC-MS	Non-polar or medium-polarity capillary column (e.g., DB-5ms)[12]	Helium[12]	Mass Spectrometry (EI)[12]	High separation efficiency and definitive identification.[12]	Derivatization may be required for compounds with polar functional groups, introducing potential variability.[9]

Experimental Protocols

Synthesis Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde (Adapted from analogous reactions)[1]

- **Dissolution:** Dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

- Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
- Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling.
- Addition: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes, maintaining the reaction temperature below 10 °C.
- Reaction: Stir the mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water.
- Isolation: Collect the precipitated solid by filtration.
- Washing: Wash the solid with cold deionized water until the filtrate is neutral.
- Drying: Dry the product in a desiccator or a vacuum oven at low temperature.
- Purification (Optional): Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture if necessary.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) (Starting Point)[9][10]

- Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **2-Hydroxy-5-nitrobenzonitrile**.
 - Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
 - Filter the sample through a 0.45 µm syringe filter before injection.

- HPLC Conditions:
 - Injection Volume: 10 μ L
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

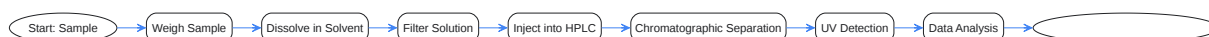
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis protocols.



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Synthetic Workflow for **2-Hydroxy-5-nitrobenzonitrile**.



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HPLC Analysis Workflow.

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